molecular formula C11H13N3O2 B1526535 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249525-89-0

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1526535
CAS No.: 1249525-89-0
M. Wt: 219.24 g/mol
InChI Key: DMQJGNKUQTUVSM-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative featuring a 3-aminophenyl substituent at the 3-position of the imidazolidine-2,4-dione core and two methyl groups at the 5-position. This compound is primarily utilized in scientific research, particularly in pharmacological and structural studies, as indicated by its classification as a research chemical .

Properties

IUPAC Name

3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJGNKUQTUVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound with significant potential in medicinal chemistry. Characterized by its imidazolidine-2,4-dione structure, this compound has been studied for its biological activities, particularly its interactions with various biological targets such as enzymes and receptors. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2 with a molecular weight of approximately 233.27 g/mol. The structure features a five-membered ring with two carbonyl groups and an amino group that enhances its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have indicated that structural modifications can enhance anti-inflammatory properties .
  • Anticancer Properties : Compounds with imidazolidine structures have been investigated for their ability to induce apoptosis in cancer cells. The presence of the amino group in this compound may play a crucial role in enhancing its anticancer efficacy .

The biological effects of this compound are primarily attributed to its interactions with specific proteins and enzymes. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects .
  • Receptor Modulation : The binding affinity of the compound to various receptors may influence signaling pathways critical for cell survival and proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of a series of compounds related to this compound against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µM .

Case Study 2: Anti-inflammatory Potential

In vitro studies assessed the anti-inflammatory properties of derivatives of this compound. One derivative demonstrated an IC50 value of 6.5 ± 1.0 µM against pro-inflammatory cytokines, suggesting that structural modifications can enhance its therapeutic potential .

Table 1: Biological Activity Summary

Activity TypeReference CompoundMIC/IC50 ValuesObservations
AntimicrobialThis compound1 - 10 µMEffective against S. aureus
Anti-inflammatoryDerivative AIC50 = 6.5 ± 1.0 µMSignificant reduction in cytokine levels
AnticancerDerivative BIC50 = 15 µMInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of hydantoin derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of key analogues:

Key Observations:
  • Substituent Diversity: The target compound’s 3-aminophenyl group contrasts with halogenated (e.g., 2,4-dichlorobenzyl in , 4-chlorobenzyl in ), fluorinated (e.g., 4-fluoro-3-(trifluoromethyl)phenyl in ), and heterocyclic (e.g., pyrazolyl-isoxazolyl in ) substituents in analogues. These modifications influence lipophilicity, electronic properties, and receptor interactions.
  • Biological Activity: Hypotensive Agents: Piperazine-containing derivatives (e.g., Compounds 3–6 ) exhibit α1-adrenergic receptor antagonism, likely due to the basic nitrogen in piperazine enhancing affinity for cationic binding pockets. Antimicrobial Activity: Chlorinated or polymeric derivatives (e.g., ) show enhanced efficacy against Gram-positive and Gram-negative bacteria, attributed to increased membrane disruption. Bitter Modifiers: S7958 leverages bulky heterocyclic substituents (pyrazole-isoxazole) for taste receptor modulation, unlike the target compound’s simpler aminophenyl group.

Physicochemical and Pharmacological Properties

  • Solubility: The 3-aminophenyl group in the target compound likely improves aqueous solubility compared to highly lipophilic derivatives like 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione .
  • Thermal Stability : Melting points for piperazine-containing derivatives (154–220°C ) suggest moderate stability, aligning with typical hydantoin derivatives.
  • Receptor Interactions : Molecular docking studies (e.g., ) reveal that substituent topology (e.g., naphthyl vs. chlorobenzyl) critically impacts ligand-receptor binding. The target compound’s amine may favor interactions with polar residues in CNS targets, though specific data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
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3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.